
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is an organic compound that belongs to the class of cyclohexanes Cyclohexanes are cyclic hydrocarbons with a six-carbon ring structure This particular compound is characterized by the presence of a tert-butoxyethoxy group and two hydroxyl groups attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the tert-Butoxyethoxy Group: The tert-butoxyethoxy group can be introduced via an etherification reaction. This involves reacting cyclohexanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer functional groups using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of cyclohexane-1,3-dione or cyclohexane-1,3-dicarboxylic acid.
Reduction: Formation of cyclohexane derivatives with reduced functional groups.
Substitution: Formation of cyclohexane derivatives with different substituents replacing the tert-butoxyethoxy group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxyethoxy group may influence the compound’s solubility and membrane permeability, impacting its distribution and efficacy in biological systems.
相似化合物的比较
Similar Compounds
Cyclohexane-1,3-diol: Lacks the tert-butoxyethoxy group, resulting in different chemical properties and reactivity.
5-(1-Methoxyethoxy)cyclohexane-1,3-diol: Similar structure but with a methoxyethoxy group instead of tert-butoxyethoxy, leading to variations in steric and electronic effects.
Uniqueness
5-(1-tert-Butoxyethoxy)cyclohexane-1,3-diol is unique due to the presence of the tert-butoxyethoxy group, which imparts specific steric and electronic properties
属性
CAS 编号 |
566164-09-8 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
5-[1-[(2-methylpropan-2-yl)oxy]ethoxy]cyclohexane-1,3-diol |
InChI |
InChI=1S/C12H24O4/c1-8(16-12(2,3)4)15-11-6-9(13)5-10(14)7-11/h8-11,13-14H,5-7H2,1-4H3 |
InChI 键 |
CFTJSOGSBHMXDA-UHFFFAOYSA-N |
规范 SMILES |
CC(OC1CC(CC(C1)O)O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


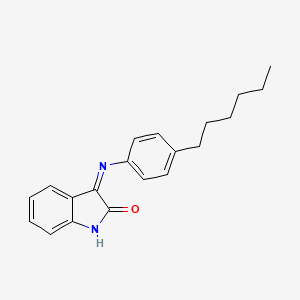
methanone](/img/structure/B14229133.png)
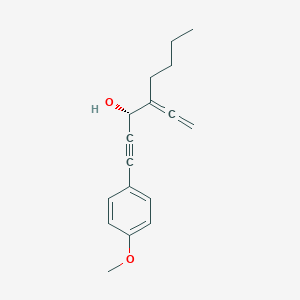
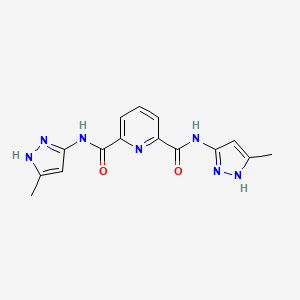
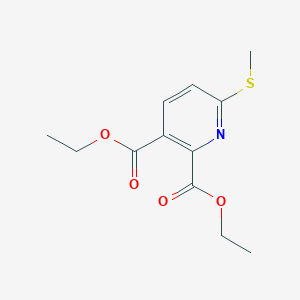
![2-({2-[(4-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14229148.png)
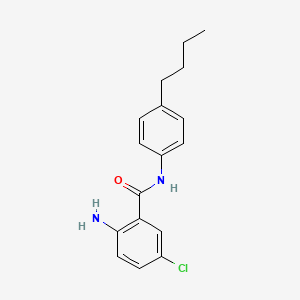
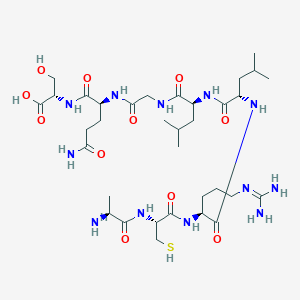
![Ethyl [1-(3-hydroxypropyl)pyrrolidin-2-ylidene]acetate](/img/structure/B14229165.png)
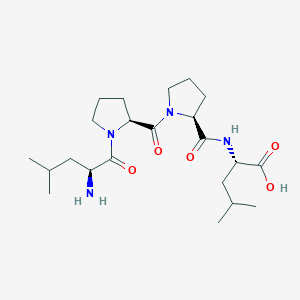
![5-([1,1'-Biphenyl]-4-yl)-2,3-dimethyl-1,3-oxazol-3-ium iodide](/img/structure/B14229180.png)
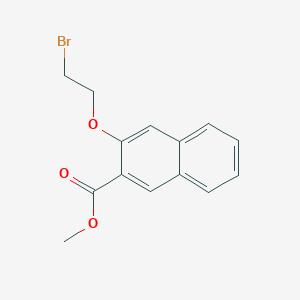
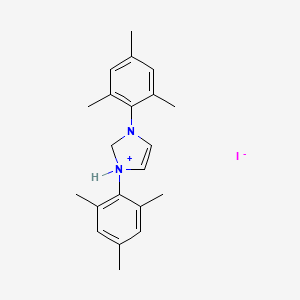
![Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14229202.png)
